

# pentyl nitrite chemical properties and structure

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An In-depth Technical Guide to the Chemical Properties and Structure of **Pentyl Nitrite** 

### **Abstract**

**Pentyl nitrite**, a member of the alkyl nitrite family, is a significant compound in organic synthesis and pharmacology. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in physiological signaling pathways. Quantitative data are presented in a structured format for clarity, and detailed experimental methodologies are provided. Furthermore, logical and structural representations are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

### **Chemical Structure and Identification**

**Pentyl nitrite**, systematically named n-pentyl nitrite, is the ester of pentyl alcohol and nitrous acid.[1][2] Its fundamental structure consists of a five-carbon pentyl group attached to a nitrite functional group via an oxygen atom.

• Molecular Formula: C5H11NO2[1][3]

• IUPAC Name: **pentyl nitrite**[1]

CAS Number: 463-04-7[3][4]

Synonyms: Amyl nitrite, 1-Pentyl nitrite, Nitramyl[2][3][4]



The connectivity of the atoms can be represented as follows:

n-Pentyl Nitrite Structure

CH3-CH2-CH2-CH2-O-N=O

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Caption: Chemical structure of n-pentyl nitrite.

## **Physicochemical Properties**

**Pentyl nitrite** is a yellowish, volatile liquid known for its characteristic strong, fruity odor.[1][3] It is highly flammable and decomposes upon exposure to air, light, or water.[4][5] The quantitative physicochemical properties are summarized in the table below for ease of reference.



| Property               | Value   | Reference(s) |
|------------------------|---|--------------|
| Molar Mass             | 117.15 g/mol  | [1][3]       |
| Appearance             | Yellowish, volatile liquid                              | [3][4]       |
| Odor                   | Fruity, strong characteristic odor                      | [1][3]       |
| Density                | ~0.866 g/cm³ (at 20°C)                                  | [3]          |
| Melting Point          | ~-90°C  | [3]          |
| Boiling Point          | 104–106°C   | [3][4]       |
| Flash Point            | ~-30°C (closed cup)                                     | [3]          |
| Vapor Pressure         | 65 hPa (at 20°C)  | [4]          |
| Refractive Index       | 1.3880-1.3910 (at 20°C/D)                               | [1][4]       |
| Solubility in Water    | Slightly soluble; decomposes in contact with water      | [3][4]       |
| Solubility in Solvents | Miscible with organic solvents like alcohols and ethers | [3]          |

# **Experimental Protocols**Synthesis of n-Pentyl Nitrite

A common method for the synthesis of n-**pentyl nitrite** involves the reaction of 1-pentanol with sodium nitrite in the presence of an acid. The following protocol is adapted from established procedures.[6]

#### Materials:

- 1-Pentanol (0.25 mol)
- Sodium Nitrite (NaNO<sub>2</sub>) (0.347 mol, 24 g)
- Concentrated Sulfuric Acid (8 mL)

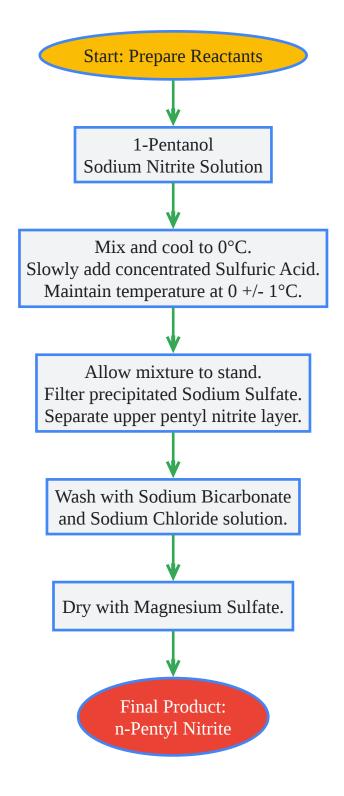


- Deionized Water
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Sodium Chloride (NaCl)
- Magnesium Sulfate (MgSO<sub>4</sub>), anhydrous
- Ice bath, separatory funnel, filter apparatus

#### Procedure:

- Preparation of Nitrite Solution: Dissolve 24 g (0.347 mol) of sodium nitrite in 94 mL of water in a reaction vessel.
- Cooling: Cool the sodium nitrite solution to 0°C or slightly below using an ice bath.
- Preparation of Alcohol-Acid Mixture: In a separate container, prepare a mixture of 27.5 mL (0.25 mol) of 1-pentanol, 8 mL of concentrated sulfuric acid, and 6 mL of water. Cool this mixture to 0°C.
- Reaction: Slowly add the cooled alcohol-acid mixture to the stirred sodium nitrite solution from a separatory funnel. The rate of addition must be controlled to maintain the reaction temperature at 0 ± 1°C. This addition typically takes 45-60 minutes.
- Separation: After the addition is complete, let the mixture stand for 1.5 hours. Filter the precipitated sodium sulfate. The upper yellow layer of **pentyl nitrite** is then separated using a separatory funnel.
- Washing: Wash the crude **pentyl nitrite** layer with a solution containing 0.25 g of sodium hydrogen carbonate and 3.0 g of sodium chloride in 12.5 mL of water.
- Drying: Dry the washed product with 3.0 g of anhydrous magnesium sulfate.





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Caption: Experimental workflow for the synthesis of n-pentyl nitrite.



# Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of nitrites, adaptable for **pentyl nitrite** analysis, using derivatization followed by GC-MS.[7][8]

#### Materials:

- Sample containing nitrite
- 15N-labeled nitrite (as internal standard)
- Pentafluorobenzyl bromide (PFB-Br) (derivatizing agent)
- Acetone
- Toluene
- GC-MS system with an appropriate column

#### Procedure:

- Sample Preparation: To an aliquot of the sample (e.g., in plasma or urine), add the <sup>15</sup>N-labeled nitrite internal standard.[8] Treat with acetone to precipitate proteins.
- Derivatization: Convert the nitrite to its pentafluorobenzyl (PFB) derivative by adding PFB bromide.[7][8]
- Extraction: Extract the reaction products with toluene.
- GC-MS Analysis: Inject an aliquot of the toluene extract into the GC-MS system.
- Quantification: Use selected-ion monitoring (SIM) to quantify the derivative of the endogenous nitrite and the <sup>15</sup>N-labeled internal standard.[7][8]

## **Physiological Signaling Pathway**



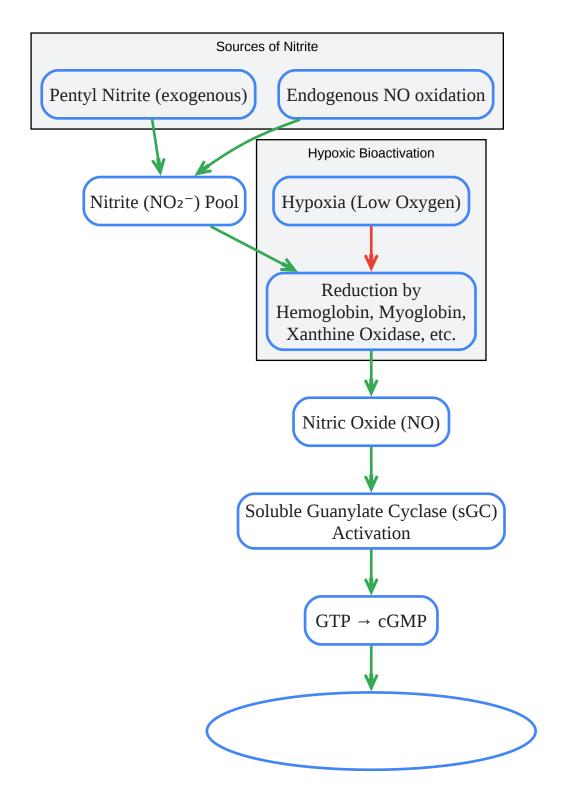




**Pentyl nitrite** and other alkyl nitrites are pharmacologically active primarily due to their in-vivo conversion to nitric oxide (NO).[9] The nitrite anion (NO<sub>2</sub><sup>-</sup>) serves as a physiological reservoir of NO, which is particularly important under hypoxic (low oxygen) conditions.[9][10]

Under normoxic conditions, nitrite is relatively inert. However, in hypoxic environments, various enzymatic and non-enzymatic pathways reduce nitrite to bioactive NO.[9] This NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP concentration leads to the relaxation of smooth muscles, resulting in vasodilation.[9][11] This mechanism is the basis for the therapeutic use of nitrites as vasodilators.[1]





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Caption: The Nitrite-NO signaling pathway under hypoxic conditions.



## **Applications and Safety**

**Pentyl nitrite** is utilized in organic synthesis as a nitrosating agent for preparing nitroso compounds.[3] In medicine, it has been used as a vasodilator and for treating cyanide poisoning.[12]

Safety: **Pentyl nitrite** is a hazardous substance. It is highly flammable and harmful if swallowed or inhaled.[3] It can cause flushing of the face, headache, tachycardia, and a drop in blood pressure.[4][12] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, are essential when handling this chemical.

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